(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
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Overview
Description
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a reducing agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a trifluoromethylpyridinylmethanol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)carboxylic acid .
Scientific Research Applications
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of chloro and trifluoromethyl groups with biological macromolecules.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
- (5-(trifluoromethyl)pyridin-2-yl)methanol
- (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
Uniqueness
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its similar compounds .
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
InChI Key |
OMVGUWXEJSWXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)C(F)(F)F |
Origin of Product |
United States |
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